molecular formula C8H4F3NOS B6593958 5-Trifluoromethoxybenzothiazole CAS No. 876500-74-2

5-Trifluoromethoxybenzothiazole

Cat. No. B6593958
CAS RN: 876500-74-2
M. Wt: 219.19 g/mol
InChI Key: KUZWMMJBAFVTFG-UHFFFAOYSA-N
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Description

5-Trifluoromethoxybenzothiazole is a chemical compound with the molecular formula C8H4F3NOS . It is also known as 5-(Trifluoromethoxy)benzo[d]thiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 5-Trifluoromethoxybenzothiazole can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be displayed in the viewer .


Physical And Chemical Properties Analysis

5-Trifluoromethoxybenzothiazole has a molecular weight of 251.25 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the synthesis of novel 1,2,3-triazole-based benzothiazole derivatives, highlighting the efficiency of synthesis processes and green chemistry principles. These compounds, including 5-Trifluoromethoxybenzothiazole, were characterized using various spectroscopic methods and their structural and electronic properties were analyzed (Mirjafary et al., 2022).
  • Research on the synthesis of various triheterocyclic compounds containing benzothiazole elements, including 5-Trifluoromethoxybenzothiazole, has been conducted to explore their antioxidant activities. This study highlighted the significant antioxidant activity of some of these compounds, demonstrating their potential in scientific research (Menteşe et al., 2015).

Biological and Antimicrobial Applications

  • A 2017 study focused on the synthesis of novel compounds derived from benzothiazole, including 5-Trifluoromethoxybenzothiazole, and evaluated their antimicrobial activities. The study found that most compounds exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
  • Another research highlighted the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, providing insight into the potential of these compounds, including 5-Trifluoromethoxybenzothiazole, in combating microbial infections (Bektaş et al., 2007).

Molecular Imaging and Cancer Research

  • Fluorinated 2-arylbenzothiazoles, such as 5-Trifluoromethoxybenzothiazole, have been studied for their potential as novel probes in positron emission tomography (PET) imaging for cancer research. This application underscores the importance of 5-Trifluoromethoxybenzothiazole in developing advanced diagnostic tools (Wang et al., 2006).

properties

IUPAC Name

5-(trifluoromethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-7-6(3-5)12-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZWMMJBAFVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethoxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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